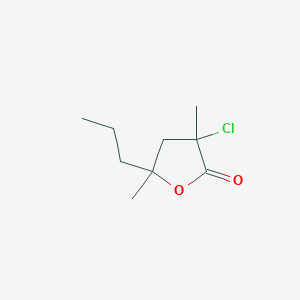
3-Chloro-3,5-dimethyl-5-propyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3,5-dimethyl-5-propyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring containing an oxygen atom, with various substituents including a chlorine atom, two methyl groups, and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,5-dimethyl-5-propyloxolan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a chlorinated diol, under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents used in the industrial synthesis include chlorinated alcohols and strong acids.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3,5-dimethyl-5-propyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield 3,5-dimethyl-5-propyloxolan-2-one, while oxidation can produce 3,5-dimethyl-5-propyloxolan-2-one-4-carboxylic acid.
Applications De Recherche Scientifique
3-Chloro-3,5-dimethyl-5-propyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-3,5-dimethyl-5-propyloxolan-2-one involves its interaction with specific molecular targets. The chlorine atom and the oxolane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-3,5-dimethyl-5-methyloxolan-2-one: Similar structure but with a methyl group instead of a propyl group.
3-Chloro-3,5-dimethyl-5-ethyloxolan-2-one: Similar structure but with an ethyl group instead of a propyl group.
3-Chloro-3,5-dimethyl-5-butoxyoxolan-2-one: Similar structure but with a butoxy group instead of a propyl group.
Uniqueness
3-Chloro-3,5-dimethyl-5-propyloxolan-2-one is unique due to its specific combination of substituents, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
89345-02-8 |
|---|---|
Formule moléculaire |
C9H15ClO2 |
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
3-chloro-3,5-dimethyl-5-propyloxolan-2-one |
InChI |
InChI=1S/C9H15ClO2/c1-4-5-8(2)6-9(3,10)7(11)12-8/h4-6H2,1-3H3 |
Clé InChI |
JKRKYPQUMCOKAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CC(C(=O)O1)(C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


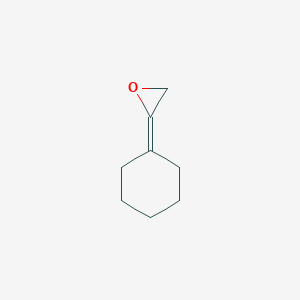

![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
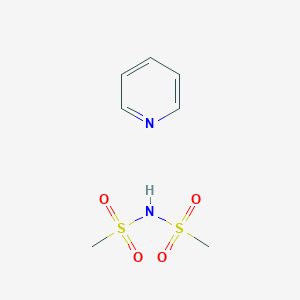
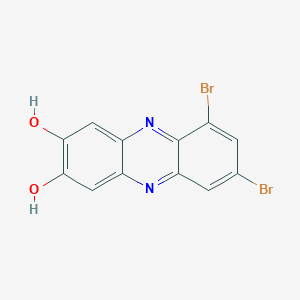
![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
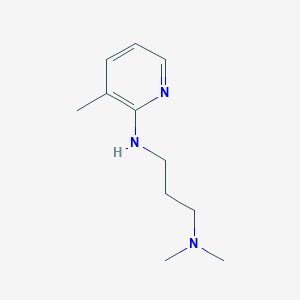

![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)

![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
